Product packaging for DMS(O)MT aminolink C6(Cat. No.:)

DMS(O)MT aminolink C6

Cat. No.: B607161
M. Wt: 681.9 g/mol
InChI Key: AEUCXPPPONCIRE-UHFFFAOYSA-N
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Description

Evolution of Oligonucleotide Modification Strategies in Chemical Biology

The journey of oligonucleotides from simple biological molecules to powerful therapeutic agents has been marked by significant advancements in chemical modification. contractpharma.com The initial challenge in harnessing the potential of synthetic nucleic acids was their inherent instability and rapid degradation by cellular enzymes (nucleases). tandfonline.com This led to the development of modification strategies aimed at enhancing their drug-like properties.

The first generation of modifications primarily focused on the phosphate (B84403) backbone. contractpharma.com The most notable and widely used modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom is replaced by sulfur. tandfonline.comnih.gov This change significantly increases resistance to nuclease-mediated degradation and improves plasma protein binding, thereby extending the half-life of the oligonucleotide in the body. tandfonline.com

The second generation of chemical modifications introduced alterations to the sugar moiety of the nucleotide, particularly at the 2' position of the ribose. contractpharma.com Common modifications include 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F). contractpharma.com These substitutions not only provide additional nuclease resistance but also increase the binding affinity of the oligonucleotide to its target RNA sequence.

Third-generation strategies have involved more complex modifications to the ribose and nucleobases, as well as the development of novel nucleic acid analogues like locked nucleic acids (LNAs) and peptide nucleic acids (PNAs). contractpharma.comtandfonline.com The overarching goal of these evolutionary steps is to create oligonucleotides with optimized stability, binding affinity, and specificity, which are essential for their use in various applications, from diagnostics to therapeutics. nih.gov The combination of different chemical modifications within a single oligonucleotide, such as in "gapmer" antisense oligonucleotides (ASOs), has proven to be a particularly successful strategy.

Significance of Aminolinkers in Nucleic Acid Functionalization Research

Aminolinkers are crucial reagents in nucleic acid chemistry, serving as a bridge to conjugate oligonucleotides with a wide array of other molecules. nih.gov These linkers typically consist of an aliphatic chain with a primary amine group at the end, which is incorporated into the oligonucleotide during solid-phase synthesis. nih.govtrilinkbiotech.com This primary amine then acts as a reactive handle for post-synthetic modification, allowing for the attachment of fluorescent dyes, biotin (B1667282), peptides, or other functional moieties. trilinkbiotech.com

The introduction of a primary amine at the 3' or 5'-terminus of an oligonucleotide is a common strategy for creating functionalized probes used in microarrays, diagnostic assays, and various molecular biology techniques. trilinkbiotech.comdoi.org To prevent the reactive amine from interfering with the synthesis process, it is protected by a temporary blocking group. trilinkbiotech.com

A frequently used protecting group is the monomethoxytrityl (MMT) group. doi.org The MMT group is acid-labile, meaning it can be removed under acidic conditions after the oligonucleotide has been synthesized and cleaved from the solid support. trilinkbiotech.com Its hydrophobicity is also a key feature, as it allows for the efficient purification of the full-length, MMT-protected oligonucleotide from shorter failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC). trilinkbiotech.comdoi.org However, the removal of the MMT group can require harsh acidic conditions, which may not be ideal for all applications. doi.org The development of linkers with improved deprotection characteristics and enhanced reactivity has been an area of active research to facilitate more efficient and convenient labeling and purification of modified oligonucleotides. nih.govdoi.org

Overview of DMS(O)MT Aminolink C6 as an Advanced Reagent in Oligonucleotide Synthesis

This compound is a phosphoramidite (B1245037) reagent used to introduce a primary amino group at the 5'-terminus of a synthetic oligonucleotide via a C6 spacer arm. glenresearch.comaxispharm.com It represents a significant advancement over traditional aminolinkers, primarily due to its specialized DMS(O)MT protecting group. interchim.frantibodies.comlumiprobe.com This group, a sulfoxy-derivative of the trityl family, was designed as a superior alternative to the standard MMT group. glenresearch.comglenresearch.com

The key advantage of the DMS(O)MT group lies in its enhanced stability and optimized deprotection properties. interchim.frlumiprobe.com While fully compatible with standard oligonucleotide synthesis, cleavage, and deprotection protocols, the DMS(O)MT group offers greater stability than MMT during the synthesis and subsequent workup. interchim.frglenresearch.com Oligonucleotides protected with DMS(O)MT are more stable in solution than their MMT counterparts. antibodies.comlumiprobe.com

This enhanced stability is particularly beneficial for "DMT-on" purification strategies, where the hydrophobic protecting group is left on for cartridge-based purification. interchim.frantibodies.com The DMS(O)MT cation (DMS(O)MT+), formed during the acidic deprotection step on the cartridge, is more stable than the MMT+ cation and is less prone to reattaching to the desired amino-modified oligonucleotide. glenresearch.comglenresearch.com This leads to a significant improvement in the recovery of the final product. Research findings indicate that using DMS(O)MT protection can increase the yield of purified amino-oligonucleotides by 2 to 3-fold compared to MMT-protected linkers, making it a highly efficient solution for high-throughput synthesis. axispharm.comantibodies.comlumiprobe.comkimnfriends.co.kr Deprotection experiments have shown a greater than 20% improvement in yields compared to MMT-protected oligos. glenresearch.com

The deprotection of the DMS(O)MT group can be achieved using standard acidic conditions, such as 80% acetic acid or, for on-cartridge cleavage, 2-4% trifluoroacetic acid (TFA). interchim.frlumiprobe.com

Chemical Properties of this compound

Property Value Source(s)
IUPAC Name 6-((bis(4-methoxyphenyl)(4-(methylsulfinyl)phenyl)methyl)amino)hexyl (2-cyanoethyl) diisopropylphosphoramidite medkoo.com
CAS Number 1173109-53-9 glenresearch.comaxispharm.comantibodies.comlumiprobe.commedkoo.com
Molecular Formula C37H52N3O5PS glenresearch.comantibodies.comlumiprobe.combroadpharm.com
Molecular Weight ~681.86 g/mol axispharm.cominterchim.frantibodies.comlumiprobe.com
Appearance Yellowish viscous oil antibodies.comkimnfriends.co.krmedkoo.com
Solubility Acetonitrile, Dichloromethane (DCM) antibodies.comlumiprobe.combroadpharm.com
Purity ≥95% (by ¹H and ³¹P NMR, and HPLC) antibodies.comlumiprobe.com
Storage -20°C in the dark interchim.frantibodies.comlumiprobe.com

Comparison of DMS(O)MT and MMT Protecting Groups

Feature DMS(O)MT Group MMT Group Source(s)
Stability Higher stability in solution and during synthesis. Less stable; can be partially lost during deprotection. interchim.frantibodies.comglenresearch.com
Purification Yield Allows for a 2-3 fold increase in oligonucleotide yield during cartridge purification. Lower recovery yields. axispharm.comantibodies.comlumiprobe.comkimnfriends.co.kr
Deprotection Cleaner deprotection; resulting cation is more stable and less likely to reattach to the amine. Can be problematic; cation may reattach to the amine, reducing yield. glenresearch.comglenresearch.com
Compatibility Fully compatible with standard synthesis and purification protocols. Standard reagent for aminolinking. interchim.frantibodies.comlumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H52N3O5PS B607161 DMS(O)MT aminolink C6

Properties

Molecular Formula

C37H52N3O5PS

Molecular Weight

681.9 g/mol

IUPAC Name

3-[6-[[bis(4-methoxyphenyl)-(4-methylsulfinylphenyl)methyl]amino]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C37H52N3O5PS/c1-29(2)40(30(3)4)46(45-28-12-25-38)44-27-11-9-8-10-26-39-37(31-13-19-34(42-5)20-14-31,32-15-21-35(43-6)22-16-32)33-17-23-36(24-18-33)47(7)41/h13-24,29-30,39H,8-12,26-28H2,1-7H3

InChI Key

AEUCXPPPONCIRE-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Q & A

Q. What are the key advantages of using DMS(O)MT aminolink C6 over traditional MMT-based phosphoramidites in oligonucleotide synthesis?

this compound offers superior stability in solution compared to MMT derivatives, enabling higher recovery rates during DMT-on purification protocols . Its sulfur-containing methylsulfinyl group enhances resistance to acidolysis, critical for maintaining integrity during deprotection steps. Methodologically, it is fully compatible with standard solid-phase synthesis protocols (e.g., coupling, oxidation, capping), reducing the need for protocol adjustments .

Q. How should this compound be stored to ensure stability for long-term research use?

Short-term storage (days to weeks) requires 0–4°C in a dry, dark environment. For long-term stability (>3 years), store at -20°C in airtight containers. Avoid repeated freeze-thaw cycles, as moisture absorption can degrade the compound. Dissolve in anhydrous DMSO for immediate use, and prepare working aliquots to minimize exposure .

Q. What experimental protocols are recommended for coupling this compound to oligonucleotides?

Use standard phosphoramidite chemistry under inert conditions (argon/nitrogen atmosphere). Activate with 0.45 M tetrazole or similar activator for 30–60 seconds. Monitor coupling efficiency via trityl assays (>98% coupling is achievable with optimized conditions). Post-synthesis, purify via reversed-phase HPLC or cartridge-based methods, retaining the DMT group for improved yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in oligonucleotide yield when using this compound under varying solvent conditions?

Contradictions in yield often stem from solvent purity or residual moisture. Validate solvent dryness (e.g., acetonitrile with <10 ppm H₂O) using Karl Fischer titration. If yields drop in DMSO-based systems, pre-treat the solvent with molecular sieves or replace with freshly distilled batches. Compare results with control syntheses using MMT derivatives to isolate solvent-specific effects .

Q. What strategies optimize the integration of this compound into microarray probe designs for high-throughput applications?

For microarray applications (e.g., MIDTAL arrays), design probes with a C6 spacer to reduce steric hindrance. Use a 15-nT poly(dT) tail at the 5′ end to enhance surface immobilization. Validate probe specificity via cross-hybridization assays with non-target sequences. Monitor stability under hybridization conditions (e.g., 65°C, 16 hours) to confirm resistance to degradation .

Q. How does the methylsulfinyl group in this compound influence nucleoside analog stability during automated synthesis?

The methylsulfinyl group provides steric and electronic stabilization, reducing premature DMT cleavage during synthesis. Quantify stability via comparative HPLC analysis of DMT retention under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane). For automated synthesizers, adjust detritylation times to 30–45 seconds to balance efficiency and integrity .

Q. What methodological controls are critical when troubleshooting low coupling efficiency with this compound in modified oligonucleotides?

  • Step 1: Verify phosphoramidite activation by testing with a fluorescent amidite (e.g., FAM phosphoramidite) to confirm reagent viability.
  • Step 2: Assess column packing density; over-compacted columns reduce reagent flow and coupling.
  • Step 3: Use MALDI-TOF or ESI-MS to detect truncated sequences, identifying step-specific inefficiencies .

Data Analysis and Validation

Q. How should researchers analyze conflicting data on this compound’s compatibility with click chemistry modifications?

Conflicting reports may arise from residual DMT groups interfering with copper-catalyzed azide-alkyne cycloaddition (CuAAC). Perform post-synthesis DMT cleavage under mild acidic conditions (e.g., 80% acetic acid, 30 minutes) before click reactions. Validate via UV-Vis spectroscopy (trityl absorbance at 498 nm) to confirm complete removal .

Q. What statistical approaches are recommended for comparing this compound’s performance across multiple synthesis batches?

Use ANOVA with post-hoc Tukey tests to assess batch-to-batch variability in coupling efficiency and purity. Normalize yield data to internal controls (e.g., a reference amidite). For stability studies, apply time-series regression to model degradation kinetics under varying storage conditions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DMS(O)MT aminolink C6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.